![molecular formula C10H16O B2564134 4-Methylbicyclo[2.2.2]octane-1-carbaldehyde CAS No. 94994-30-6](/img/structure/B2564134.png)

4-Methylbicyclo[2.2.2]octane-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

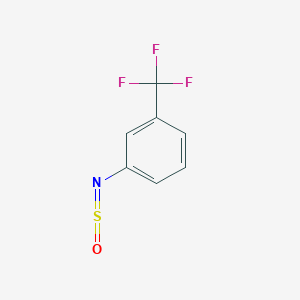

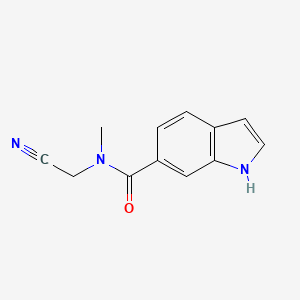

4-Methylbicyclo[2.2.2]octane-1-carbaldehyde is a chemical compound with the CAS Number: 94994-30-6 . It has a molecular weight of 152.24 .

Molecular Structure Analysis

The InChI code for 4-Methylbicyclo[2.2.2]octane-1-carbaldehyde is 1S/C10H16O/c1-9-2-5-10(8-11,6-3-9)7-4-9/h8H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Efficient Catalysis in Synthesis

1,4-Diazabicyclo[2.2.2]octane (DABCO) is highlighted for its role as an efficient catalyst in various synthetic reactions. For instance, it has been utilized in the clean, one-pot synthesis of tetrahydrobenzo[b]pyran derivatives via a multicomponent reaction in aqueous media, showcasing its utility in promoting environmental-friendly synthetic routes with good yields and simple workup procedures (Tahmassebi, Bryson, & Binz, 2011). Similarly, DABCO-catalyzed reactions have facilitated the formation of Baylis–Hillman adducts in chromone-3-carbaldehyde derivatives with acrylonitrile, leading to novel polycyclic condensation derivatives (Kaye, Molefe, Nchinda, & Sabbagh, 2004).

Synthesis of Modified Borohydride Agents

Research into modified borohydride agents like 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tetrahydroborate (BAAOTB) versus Tetrabutylammonium Tetrahydroborate (TBATB) showcases the use of such agents for selective reductions in synthetic chemistry, where BAAOTB's rigid and bulky structure allows for more selective reactions compared to TBATB (Firouzabadi & Afsharifar, 1995).

Green Synthesis Approaches

The use of 1,4-Diazabicyclo[2.2.2]octane as a catalyst in Knoevenagel condensation reactions underlines a shift towards greener, more sustainable chemical synthesis. This method affords substituted electrophilic alkenes in excellent yields under mild conditions, with water as the reaction medium to enhance environmental benignity (Yu & Wang, 2013).

Advanced Material Synthesis

Zeolite synthesis using DABCO derivatives as structure-directing agents points towards applications in material science. These derivatives influence product selectivity in high-silica zeolite syntheses, indicating their potential in designing materials with specific properties (Takewaki, Beck, & Davis, 1999).

Propriétés

IUPAC Name |

4-methylbicyclo[2.2.2]octane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9-2-5-10(8-11,6-3-9)7-4-9/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYQSRJPQZRTHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1)(CC2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbicyclo[2.2.2]octane-1-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564052.png)

![N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride](/img/structure/B2564059.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2564061.png)

![(2Z)-N-(2-ethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2564070.png)

![4-pyrrolidin-1-ylsulfonyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2564072.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2564073.png)